molecular formula C8H9N3 B1282294 2-(Dimethylamino)isonicotinonitrile CAS No. 80882-52-6

2-(Dimethylamino)isonicotinonitrile

Cat. No. B1282294
Key on ui cas rn: 80882-52-6
M. Wt: 147.18 g/mol
InChI Key: MYTZNZISOYDPSD-UHFFFAOYSA-N
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Patent
US04302464

Procedure details

A mixture of 10 g. (72 mmoles) of 2-chloroisonicotinonitrile, 30 ml. of tetrahydrofuran, 100 ml. of toluene and 20 ml. (0.3 mole) of dimethylamine was placed in a steel bomb and heated at 190° C. for 4 hours. The bomb was cooled and the mixture removed and filtered. The residue, remaining after the filtrate was concentrated, was dissolved in water, which was subsequently extracted with ether (3×40 ml.). The combined extracts were dried and concentrated to the crude product. Recrystallization from petroleum ether gave 7.4 g. (69%) of the pure product, m.p. 63°-66° C.
Quantity
72 mmol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.3 mol
Type
reactant
Reaction Step Three
[Compound]
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
pure product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][N:9]=1)[C:5]#[N:6].O1CCCC1.[CH3:15][NH:16][CH3:17]>C1(C)C=CC=CC=1>[CH3:15][N:16]([CH3:17])[C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][N:9]=1)[C:5]#[N:6]

Inputs

Step One
Name
Quantity
72 mmol
Type
reactant
Smiles
ClC=1C=C(C#N)C=CN1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CCCC1
Step Three
Name
Quantity
0.3 mol
Type
reactant
Smiles
CNC
Step Four
Name
steel
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
pure product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
190 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A mixture of 10 g
TEMPERATURE
Type
TEMPERATURE
Details
The bomb was cooled
CUSTOM
Type
CUSTOM
Details
the mixture removed
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
was dissolved in water
EXTRACTION
Type
EXTRACTION
Details
which was subsequently extracted with ether (3×40 ml.)
CUSTOM
Type
CUSTOM
Details
The combined extracts were dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated to the crude product
CUSTOM
Type
CUSTOM
Details
Recrystallization from petroleum ether
CUSTOM
Type
CUSTOM
Details
gave 7.4 g

Outcomes

Product
Name
Type
Smiles
CN(C=1C=C(C#N)C=CN1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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